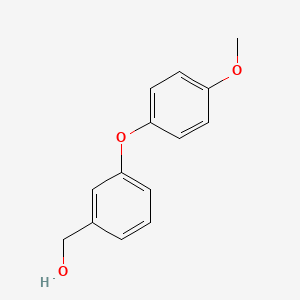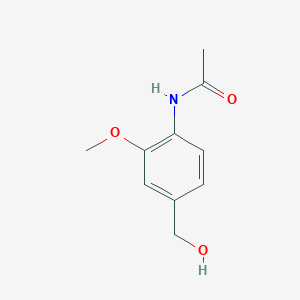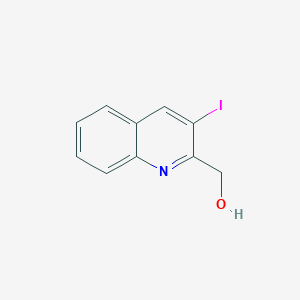
3-iodo-2-Quinolinemethanol
描述
3-iodo-2-Quinolinemethanol is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-iodoquinoline with formaldehyde in the presence of a reducing agent to yield 3-iodo-2-Quinolinemethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and subsequent hydroxymethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-iodo-2-Quinolinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated quinoline derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Quinoline-2-carboxylic acid or quinoline-2-carbaldehyde.
Reduction: 3-Hydroxyquinoline-2-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-iodo-2-Quinolinemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用机制
The mechanism of action of 3-iodo-2-Quinolinemethanol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxymethyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, inhibiting their function and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .
相似化合物的比较
Similar Compounds
Quinoline-2-ylmethanol: Lacks the iodine atom, resulting in different biological activities.
3-Bromoquinolin-2-ylmethanol: Contains a bromine atom instead of iodine, leading to variations in reactivity and potency.
2-Hydroxyquinoline: Lacks the hydroxymethyl group, affecting its solubility and biological properties.
Uniqueness
3-iodo-2-Quinolinemethanol is unique due to the presence of both the iodine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry .
属性
分子式 |
C10H8INO |
|---|---|
分子量 |
285.08 g/mol |
IUPAC 名称 |
(3-iodoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H8INO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6H2 |
InChI 键 |
GXRJXKQNVLHNGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)CO)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
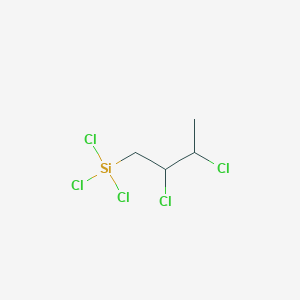
![3-(2-Aminothiazolo[5,4-b]pyridin-5-yl)benzoic acid](/img/structure/B8457818.png)
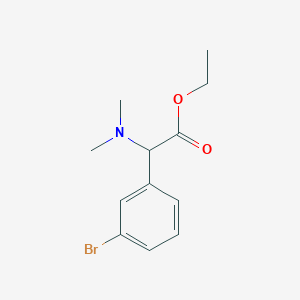
![C-[3-(3,4-dihydro-2H-quinoline-1-yl)pyridine-2-yl]methylamine](/img/structure/B8457835.png)
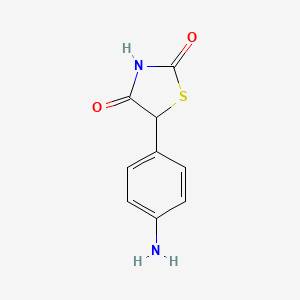
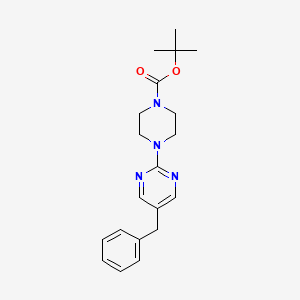

![4-(((1'S,2'S)-1'-HYdroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoic acid](/img/structure/B8457875.png)
![4-[3-Fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8457878.png)
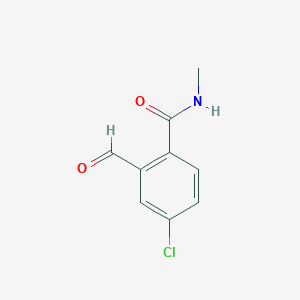
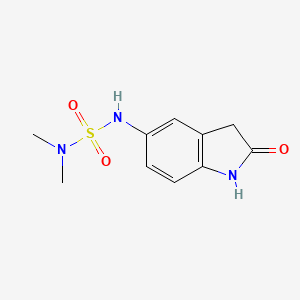
![N-(4-Chlorobenzyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8457895.png)
